

Technical Guide: SC-53116 (Thy-1/CD90, clone OX7) Antibody

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Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B1193648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage, stability, and core applications of the SC-53116 antibody. The information presented is intended to support researchers in achieving reliable and reproducible results.

Antibody Specifications and Recommended Storage

The SC-53116 antibody, a murine monoclonal antibody (clone OX7), is specifically designed to target the Thy-1.1 antigenic determinant, also known as CD90. This glycoprotein is expressed on the surface of various cell types, including thymocytes, neurons, and hematopoietic stem cells, across human, mouse, and rat species. Adherence to the manufacturer's storage and handling guidelines is critical for maintaining the antibody's integrity and performance.

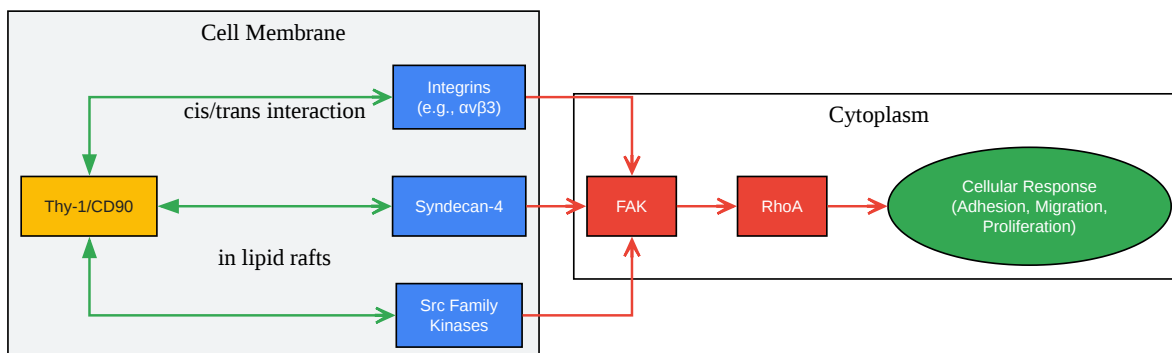
Quantitative Data Summary

For optimal performance and longevity, the SC-53116 antibody should be handled according to the following specifications.

Parameter	Recommendation	Source
Storage Temperature	4°C	[1]
Shipping Condition	Shipped at 4°C	[1]
Long-term Storage	DO NOT FREEZE	[1]
Stability	Stable for one year from the date of shipment	[1]
Formulation	200 µg/ml in PBS with < 0.1% sodium azide and 0.1% gelatin	[1]
Concentration	200 µg/ml	[1]

Thy-1/CD90 Signaling Pathway

Thy-1/CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a significant role in various cellular processes, including cell adhesion, migration, and signal transduction. It lacks an intracellular domain and exerts its effects by associating with other transmembrane proteins within lipid rafts to initiate downstream signaling cascades. Key interactions include binding to integrins and syndecans, which in turn activate focal adhesion kinase (FAK) and Rho family GTPases, influencing cytoskeletal organization and cell motility.



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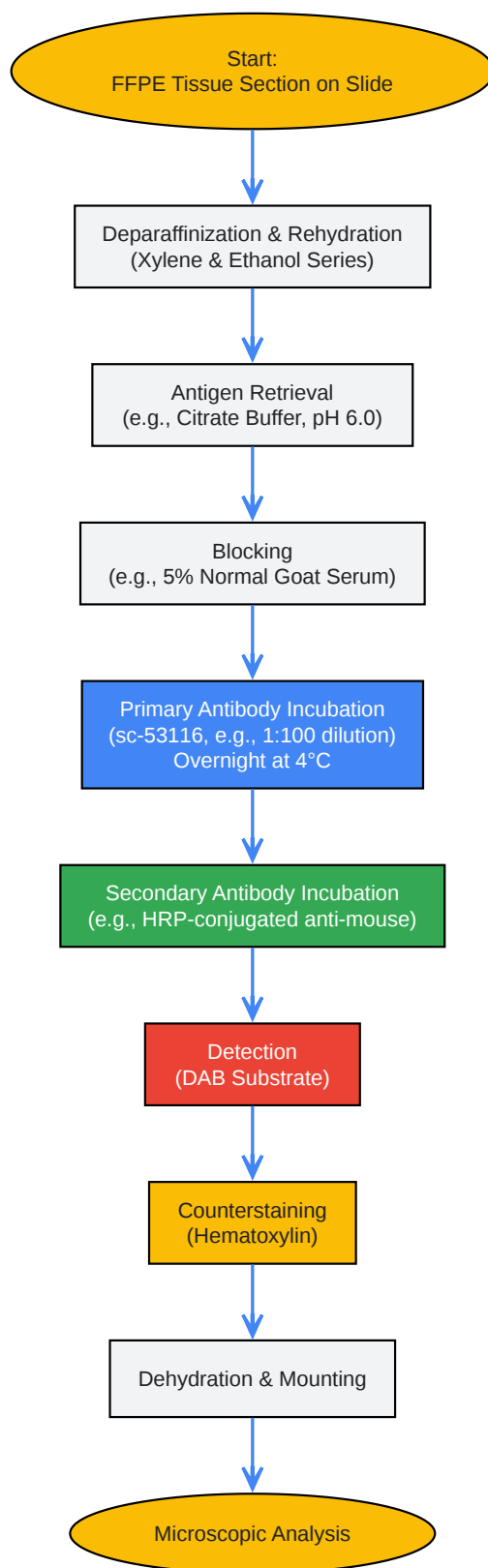
Figure 1: Simplified Thy-1/CD90 signaling pathway.

Experimental Protocols

The SC-53116 antibody is validated for use in several applications, including Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF). The following protocols are compiled from methodologies reported in peer-reviewed publications that have successfully utilized this antibody.

Immunohistochemistry (IHC) of Paraffin-Embedded Tissues

This protocol provides a general workflow for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Figure 2: General workflow for Immunohistochemistry.

Detailed Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in three changes of xylene for 5 minutes each.
 - Hydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x3 min), 70% (1x3 min), and 50% (1x3 min).
 - Rinse with distilled water.[\[2\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
 - Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature for at least 20 minutes.[\[2\]](#)[\[3\]](#)
- Blocking:
 - Wash sections in PBS.
 - Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide in PBS for 10 minutes (for HRP-based detection).
 - Rinse with PBS.
 - Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[\[3\]](#)
- Primary Antibody Incubation:
 - Dilute the SC-53116 antibody to the desired concentration (starting at 1:100) in the blocking solution.

- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[3\]](#)
- Secondary Antibody and Detection:
 - Wash sections three times in PBS for 5 minutes each.
 - Incubate with a biotinylated or HRP-conjugated anti-mouse secondary antibody according to the manufacturer's instructions.
 - For biotinylated secondary antibodies, follow with an avidin-biotin-peroxidase complex (ABC) reagent.
 - Visualize the signal using a suitable chromogen substrate, such as 3,3'-diaminobenzidine (DAB).[\[3\]](#)
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Dehydrate the sections through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Western Blotting (WB)

- Sample Preparation and Electrophoresis:
 - Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
 - Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
- Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking and Antibody Incubation:**
 - Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the SC-53116 antibody (starting dilution 1:200 to 1:1000) in the blocking buffer overnight at 4°C with gentle agitation.[\[1\]](#)
- **Detection:**
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Immunofluorescence (IF)

- **Sample Preparation:**
 - For cultured cells, grow on coverslips. For tissue sections, use cryosections or FFPE sections (after deparaffinization and antigen retrieval as described in the IHC protocol).
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes if targeting an intracellular epitope (note: Thy-1 is a cell surface protein, so permeabilization may not be necessary unless co-staining for an intracellular target).
- **Blocking and Antibody Incubation:**
 - Wash with PBS.

- Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
- Incubate with the SC-53116 antibody (starting dilution 1:50 to 1:500) in the blocking buffer for 1 hour at room temperature or overnight at 4°C.[1]
- Detection and Mounting:
 - Wash three times with PBST.
 - Incubate with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor® 488) in the blocking buffer for 1 hour at room temperature in the dark.
 - Wash three times with PBST in the dark.
 - Mount coverslips onto slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
 - Visualize using a fluorescence microscope.

Concluding Remarks

The SC-53116 (Thy-1/CD90, clone OX7) antibody is a versatile tool for the detection of Thy-1.1 in a range of applications. Optimal and consistent results are contingent upon proper storage and handling, as well as the careful optimization of experimental protocols. The methodologies provided in this guide, derived from published research, offer a robust starting point for your experiments. It is recommended to perform initial titration experiments to determine the optimal antibody concentration for your specific sample type and experimental conditions.

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